molecular formula C9H11IO3 B3031332 2-Iodo-1,3,5-trimethoxybenzene CAS No. 2510-49-8

2-Iodo-1,3,5-trimethoxybenzene

Cat. No.: B3031332
CAS No.: 2510-49-8
M. Wt: 294.09 g/mol
InChI Key: UITRNILXEICAJH-UHFFFAOYSA-N
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Description

2-Iodo-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H11IO3 It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3,5-trimethoxybenzene typically involves the iodination of 1,3,5-trimethoxybenzene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido, cyano, or organometallic derivatives.

    Oxidation: Formation of trimethoxybenzaldehyde or trimethoxybenzoic acid.

    Reduction: Formation of 1,3,5-trimethoxybenzene.

Scientific Research Applications

2-Iodo-1,3,5-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki and Heck reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1,3,5-trimethoxybenzene is primarily related to its ability to undergo substitution reactions

Comparison with Similar Compounds

Uniqueness: 2-Iodo-1,3,5-trimethoxybenzene is unique due to the combination of three methoxy groups and an iodine atom on the benzene ring.

Properties

IUPAC Name

2-iodo-1,3,5-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITRNILXEICAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482602
Record name 1,3,5-Trimethoxy-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-49-8
Record name 1,3,5-Trimethoxy-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3,5-Trimethoxybenzene (14.5 g, 0.086 mol) was dissolved in 10 mL of ethanol at rt before warming to 50° C. in a waterbath after which, an aqueous solution of iodic acid (7.6 g, 0.043 mol) was added. Solid iodine (21.88 g, 0.086 mol) was dissolved in 20 mL of ethanol and the resultant solution was added portion-wise over 60 min to the reaction mixture. Stirring was continued at 50° C. until the color of I faded and a white precipitate appeared. The reaction mixture2 was stirred at room temperature for 18 h. The precipitate that formed was isolated via vacuum filtration, washed with ethanol and crystallized from methanol to yield 6 (21.7 g, 86%) as white crystals.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
21.88 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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